1,2,6,7-tetrahydro-8H-indeno-(5,4-B)-furan-8-ylidene acetonitrile

Stereochemistry Process Impurity Asymmetric Synthesis

1,2,6,7-tetrahydro-8H-indeno-(5,4-B)-furan-8-ylidene acetonitrile, more precisely designated as (2E)-2-(1,2,6,7-tetrahydro-8H-indeno[5,4-b]furan-8-ylidene)acetonitrile (CAS 196597-79-2), is a nitrile-substituted fused heterocyclic compound with the molecular formula C₁₃H₁₁NO and a molecular weight of 197.23 g/mol. It is a crystalline solid with an off-white to pale yellow appearance, a predicted density of 1.321 g/cm³, and a boiling point of 392.1°C at 760 mmHg.

Molecular Formula C13H11NO
Molecular Weight 197.23 g/mol
CAS No. 196597-79-2
Cat. No. B189042
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1,2,6,7-tetrahydro-8H-indeno-(5,4-B)-furan-8-ylidene acetonitrile
CAS196597-79-2
Molecular FormulaC13H11NO
Molecular Weight197.23 g/mol
Structural Identifiers
SMILESC1CC(=CC#N)C2=C1C=CC3=C2CCO3
InChIInChI=1S/C13H11NO/c14-7-5-10-2-1-9-3-4-12-11(13(9)10)6-8-15-12/h3-5H,1-2,6,8H2/b10-5+
InChIKeyTUFWVKLKUFXARX-BJMVGYQFSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityUsually In Stock
Custom SynthesisAvailable on request

1,2,6,7-tetrahydro-8H-indeno-(5,4-B)-furan-8-ylidene acetonitrile (CAS 196597-79-2): Chemical Class and Core Identification


1,2,6,7-tetrahydro-8H-indeno-(5,4-B)-furan-8-ylidene acetonitrile, more precisely designated as (2E)-2-(1,2,6,7-tetrahydro-8H-indeno[5,4-b]furan-8-ylidene)acetonitrile (CAS 196597-79-2), is a nitrile-substituted fused heterocyclic compound with the molecular formula C₁₃H₁₁NO and a molecular weight of 197.23 g/mol . It is a crystalline solid with an off-white to pale yellow appearance, a predicted density of 1.321 g/cm³, and a boiling point of 392.1°C at 760 mmHg . The compound is distinguished by its rigid tetracyclic core, which combines an indene moiety with a tetrahydrofuran ring, terminating in an α,β-unsaturated nitrile group .

Workflow Ramelteon synthesis intermediate and impurity reference standard
Selection Defined E-isomer with confirmed stereochemical identity
Use Context Analytical method development, impurity profiling, and regulatory documentation support

Why Generic Substitution Fails: The Specificity of 1,2,6,7-tetrahydro-8H-indeno-(5,4-B)-furan-8-ylidene acetonitrile (CAS 196597-79-2)


In drug development and analytical quality control, generic substitution of this compound with a closely related analog is not feasible due to its specific role as both a defined process impurity and a critical chiral intermediate. As a key synthetic precursor to the hypnotic agent Ramelteon, the specific (E)-geometry of its α,β-unsaturated nitrile group is essential for subsequent stereoselective reductions and asymmetric syntheses, a property not shared by its (Z)-isomer (CAS 221530-44-5) . Furthermore, its identity as a specified impurity (Ramelteon Impurity B/Cyano Impurity) in pharmaceutical formulations necessitates the use of this exact, well-characterized compound for accurate quantification and regulatory filing, a task for which other nitrile-containing intermediates cannot substitute .

Z-isomer (CAS 221530-44-5) may alter stereochemical outcome

The (Z)-geometry or unspecified isomer mixture can shift the stereoselectivity of downstream asymmetric hydrogenation, leading to unpredictable results in Ramelteon synthesis.

Generic nitrile-containing intermediates are not specified impurities

Other nitrile analogs lack the defined impurity identity (Ramelteon Impurity B/Cyano Impurity) required for accurate quantification and regulatory filing; substitution may compromise impurity profiling compliance.

Quantitative Evidence Guide: Selecting 1,2,6,7-tetrahydro-8H-indeno-(5,4-B)-furan-8-ylidene acetonitrile (CAS 196597-79-2) over Analogs


Defined Isomeric Purity: E-Isomer (CAS 196597-79-2) vs. Unspecified Isomer Mixture (CAS 221530-44-5)

Procurement of this compound ensures the specific (2E)-geometric isomer, crucial for its intended application. Its catalog listings are associated exclusively with the E-isomer, while the CAS number 221530-44-5 is used for an unspecified stereoisomer or mixture [1]. This distinction is critical because the geometric configuration of the exocyclic double bond directly dictates the stereochemical outcome of downstream reactions, such as the asymmetric hydrogenation in Ramelteon synthesis .

Isomeric Purity
Specification review
E-isomer vs. unspecified isomer (CAS 221530-44-5)
Supports stereochemical control in asymmetric synthesis
Explicit E-isomer identity avoids unpredictable stereochemical outcomes
Stereochemistry Process Impurity Asymmetric Synthesis

Superior Purity for Analytical Benchmarking: Up to 99.82% vs. Generic Industrial Intermediates (≥95%)

As a designated impurity reference standard (Ramelteon Impurity B/Cyano Impurity), this compound is offered in purity grades up to 99.82%, significantly higher than the generic industrial intermediate grades (often ≥95%) . This high purity is essential for its use as a quantitative analytical marker in HPLC and LC-MS methods to accurately assess impurity levels in Ramelteon drug substance, where impurity limits are often below 0.15% .

Purity Grade
Specification review
Up to 99.82% (HPLC)
vs. generic intermediate ≥95% purity
Enables accurate impurity quantification in analytical methods
Critical for low-level impurity detection (<0.15%) in drug substance
Pharmaceutical Analysis Reference Standard Quality Control

Regulatory-Ready Documentation: Comprehensive COA vs. Minimal Technical Data

Procurement of this compound as a pharmaceutical impurity reference standard includes a comprehensive Certificate of Analysis (COA) package, often containing HPLC, NMR, MS, and additional supporting data like IR, UV, TGA, and qNMR [1]. This documentation package meets the stringent requirements of global health authorities (e.g., USP, EMA, JP, BP) and is tailored for regulatory submissions (ANDA/NDA), a level of characterization not provided with the purchase of a generic chemical intermediate .

Regulatory Documentation
Source review
Full characterization data package (COA, NMR, MS, HPLC, IR, TGA, qNMR)
vs. minimal technical data with generic intermediate
Reduces internal analytical burden and de-risks regulatory submissions
Meets USP, EMA, JP, BP requirements for ANDA/NDA filings
Regulatory Compliance Pharmaceutical Quality ANDA/NDA Submission

Defined Physical Properties for Process Control: mp 143-145°C vs. Ramelteon API (mp 113-115°C)

This compound has a defined melting point of 143-145°C, which is distinct from the final API, Ramelteon (CAS 196597-26-9), which has a melting point of 113-115°C [1]. This 30°C difference in melting point provides a clear and quantifiable metric for process chemists to track the progress of the final steps of the synthetic route and confirm the identity of the isolated intermediate prior to the final reduction and chiral resolution.

Melting Point
Analytical context
143–145 °C (intermediate) vs. 113–115 °C (Ramelteon API)
Enables rapid in-process identity confirmation
Large differential supports low-tech process monitoring before final steps
Process Chemistry Polymorph Screening Crystallization Control

Targeted Impurity Application vs. Undefined Nitrile Analogues

This compound is specifically listed as Ramelteon Cyano Impurity (Impurity B) and is an integral part of the impurity profile for this drug . Its inclusion in a product's specification is a regulatory expectation for demonstrating control over the manufacturing process. Generic nitrile-containing intermediates or by-products (e.g., 4,5-dibromo-1,2,6,7-tetrahydro-8H-indeno[5,4-b]furan-8-one, CAS 196597-78-1) are not the same impurity and cannot be used to qualify the Ramelteon drug substance for the presence of this specific process-related impurity [1].

Impurity Identity
Specification review
Specified impurity (Ramelteon Impurity B/Cyano Impurity)
vs. generic nitrile analog (e.g., CAS 196597-78-1) not listed as a specified impurity
Required for demonstrating process control per ICH guidelines
Ensures correct impurity profiling for regulatory drug substance qualification
Impurity Profiling Drug Safety ICH Guidelines

Optimal Application Scenarios for Procuring 1,2,6,7-tetrahydro-8H-indeno-(5,4-B)-furan-8-ylidene acetonitrile (CAS 196597-79-2)


Analytical Method Development and Validation for Ramelteon

This compound is the preferred choice for analytical scientists developing HPLC or UPLC methods to quantify Ramelteon Cyano Impurity in drug substance and finished product. Its high purity (up to 99.82%) and the availability of a comprehensive COA with full spectral characterization are essential for establishing accurate relative response factors (RRF) and ensuring method robustness, directly supporting ANDA/NDA regulatory filings .

Synthesis of Ramelteon with Defined Stereochemical Control

Process chemists optimizing the final steps of Ramelteon synthesis should procure this specific E-isomer to ensure the correct stereochemical outcome of the subsequent asymmetric hydrogenation step. Using an isomeric mixture or the Z-isomer would introduce variability in the stereoselectivity of the reaction, leading to lower yields of the desired (S)-enantiomer and increased impurity burden .

In-Process Control and Crystallization Monitoring

Quality control and manufacturing teams can utilize the distinct melting point of this compound (143-145°C) as a rapid, orthogonal in-process check. Its significantly higher melting point compared to Ramelteon API (113-115°C) provides a simple yet effective tool for confirming intermediate identity and crystallinity during large-scale production, thereby mitigating the risk of proceeding with the wrong material .

Generic Pharmaceutical Impurity Profiling and Reference Standard Qualification

For generic drug manufacturers, this compound is a critical reference standard for impurity profiling. Its defined identity as Ramelteon Impurity B/Cyano Impurity, coupled with the vendor-provided COA that meets global regulatory standards, provides the necessary documentation and traceability to satisfy regulatory agencies (e.g., FDA, EMA) during ANDA review and pre-approval inspections .

Application
Selection Property
Validation Focus
Analytical method validation for Ramelteon impurity
High-purity reference standard grade
Relative response factor accuracy and method robustness
Stereochemically controlled Ramelteon synthesis
Defined E-isomer geometry
Consistent asymmetric hydrogenation outcome
In-process control during synthesis
Distinct melting point characteristic
Rapid intermediate identity confirmation
Generic drug impurity profiling
Specified impurity identity with regulatory COA
Documentation traceability for ANDA review
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